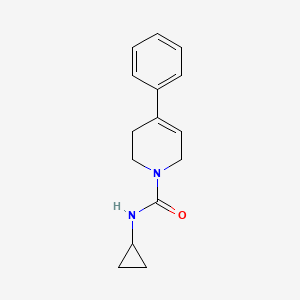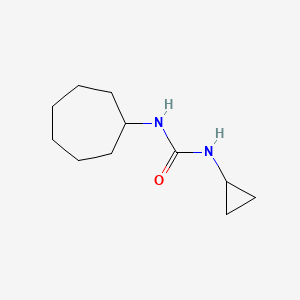![molecular formula C14H26N2O2 B7504182 N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7504182.png)
N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide, also known as AzoDPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AzoDPA is a derivative of 2-oxoethylamide, which is a common structural motif found in many biologically active molecules. The unique azocan-1-yl group in AzoDPA allows for the compound to be used as a photoactivatable crosslinker, making it a valuable tool for studying protein-protein interactions and other biological processes.
作用機序
The mechanism of action of N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide involves the photoactivation of the azocan-1-yl group, which forms a covalent bond with nearby amino acid residues in proteins. This crosslinking event can be used to stabilize protein complexes, allowing for their isolation and further analysis. The photoactivation of this compound can be achieved using a variety of light sources, including UV and visible light.
Biochemical and Physiological Effects:
This compound is a relatively inert compound and does not have any known biochemical or physiological effects on its own. However, when used as a crosslinker in protein-protein interaction studies, this compound can alter the function of the proteins being studied. It is important to carefully control the concentration and timing of this compound crosslinking events to avoid any unintended effects on the proteins being studied.
実験室実験の利点と制限
The advantages of using N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide as a crosslinker in lab experiments include its photoactivatable nature, which allows for precise control over crosslinking events, and its ability to stabilize protein complexes for further analysis. However, the limitations of using this compound include its relatively low yield in synthesis, its potential to alter the function of the proteins being studied, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide in scientific research. One potential application is in the study of protein-protein interactions in living cells, using this compound as a tool to selectively crosslink proteins in specific subcellular compartments. Another potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Finally, the use of this compound in combination with other crosslinkers and analytical techniques could provide even more detailed information about the structure and function of proteins in biological systems.
合成法
The synthesis of N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanamide with 2-oxoethylazocane in the presence of a catalyst. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques. The yield of this compound is typically around 50%, making it a relatively efficient synthesis method.
科学的研究の応用
N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide has been used in a variety of scientific research applications, particularly in the field of protein-protein interactions. The photoactivatable nature of this compound allows for precise control over the timing and location of crosslinking events, which can be used to study the dynamics of protein complexes in real-time. This compound has also been used to study the conformational changes of proteins upon ligand binding, as well as the interactions between proteins and nucleic acids.
特性
IUPAC Name |
N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)13(18)15-11-12(17)16-9-7-5-4-6-8-10-16/h4-11H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBWJEDZJDGPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)
![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)


![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)

![5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
![5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide](/img/structure/B7504163.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7504168.png)
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)
